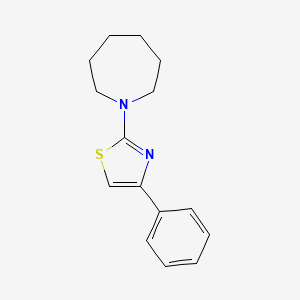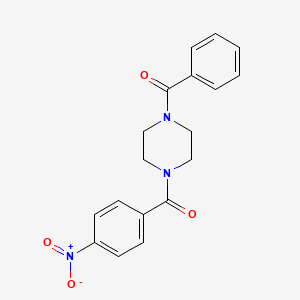
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMePyPB, and it is a derivative of pyrrolidine.
科学研究应用
FMePyPB has been studied extensively for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, FMePyPB has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in gene expression regulation. This inhibition leads to an increase in the acetylation of histones, resulting in altered gene expression.
作用机制
The exact mechanism of action of FMePyPB is not fully understood, but it is believed to involve the inhibition of HDAC activity. As mentioned earlier, this inhibition leads to increased histone acetylation, resulting in altered gene expression. This altered gene expression may be responsible for the observed anticonvulsant, analgesic, and anti-inflammatory properties of FMePyPB.
Biochemical and Physiological Effects:
FMePyPB has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, FMePyPB has been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be due to the altered gene expression resulting from HDAC inhibition.
实验室实验的优点和局限性
FMePyPB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit high purity and yield. In addition, it has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. However, there are also some limitations to using FMePyPB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
未来方向
There are several future directions for the study of FMePyPB. One area of interest is its potential use as a therapeutic agent for epilepsy, pain, and inflammation. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in humans. In addition, FMePyPB may have potential applications in the field of epigenetics, as HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer. Further studies are needed to determine the potential of FMePyPB as an HDAC inhibitor and its effects on gene expression.
合成方法
The synthesis of FMePyPB involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylpyrrolidine in the presence of a base. The resulting intermediate is then treated with butanoyl chloride to obtain FMePyPB. This method has been reported to yield the compound in high purity and yield.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12-6-8-13(9-7-12)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZGIAWHDCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)


![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)


![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)


![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)